molecular formula C13H16FNO B8687227 2-(4-Ethyl-2-fluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole

2-(4-Ethyl-2-fluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole

Cat. No.: B8687227
M. Wt: 221.27 g/mol
InChI Key: JASXAUPSIJBHLO-UHFFFAOYSA-N
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Description

2-(4-Ethyl-2-fluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C13H16FNO and its molecular weight is 221.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16FNO

Molecular Weight

221.27 g/mol

IUPAC Name

2-(4-ethyl-2-fluorophenyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C13H16FNO/c1-4-9-5-6-10(11(14)7-9)12-15-13(2,3)8-16-12/h5-7H,4,8H2,1-3H3

InChI Key

JASXAUPSIJBHLO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C2=NC(CO2)(C)C)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 4-ethylphenyloxazoline (2.03 g, 10 mmol) was dried in a vacuum oven at 60° C. for 2-3 hours, dissolved in 50 mL of dry THF, and charged to a 300 mL round bottom flask equipped with a thermometer, nitrogen inlet, and magnetic stir bar. The mixture was cooled under nitrogen to −70° C. in a dry ice/acetone bath. Butyl lithium in hexane (7.5 mL, 0.012 mmol) was added in two portions and warmed to −25° C. over 2 hours. The mixture was cooled again to −65° C. and N-fluorobenzenesulfonimide (3.79 g, 0.012 mmol) was added in three portions. The mixture was allowed to warm to room temperature and was stirred overnight. The reaction mixture was quenched with 100 mL of saturated NH4Cl, and transferred to a separatory funnel with ethyl ether washes. 25% NaOH was added slowly and mixed until an aqueous phase with pH=10 was achieved. The aqueous phase was extracted with ether and the ether was washed with a small volume of water. The ether extracts were dried over MgSO4 and evaporated to give 2.51 g of 2-(2-fluoro-4-ethyl-phenyl)-4,4-dimethyl-4,5-dihydro-oxazole as a brown oil. In a second experiment, a rate of 70% fluorination was achieved (highest) with a reactant ratio of 1:1.5:1.5 oxazoline:BuLi:N-fluorobenzenesulfonimide. 1H NMR (300 MHz, CDCl3) δ (ppm): 7.0 (d, 2H), 7.78 (t, 1H), 4.1 (s, 2H), 2.7 (q, 2H), 1.39 (s, 6H), 1.2 (t, 3H).
Name
4-ethylphenyloxazoline
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
catalyst
Reaction Step Two
Quantity
3.79 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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